molecular formula C13H16N4O4S2 B14937451 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B14937451
M. Wt: 356.4 g/mol
InChI Key: VEKYQNXOESOUHI-UHFFFAOYSA-N
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Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide features a hybrid heterocyclic architecture:

  • Tetrahydropyridazine core: A six-membered ring with a ketone group at position 6, offering hydrogen-bonding sites.
  • (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene: A thiazole-derived enamine moiety, common in bioactive molecules due to its π-conjugation and metal-chelating properties .
  • Carboxamide linker: Enhances solubility and facilitates intermolecular interactions.

Properties

Molecular Formula

C13H16N4O4S2

Molecular Weight

356.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C13H16N4O4S2/c1-8-6-22-13(14-8)15-12(19)10-2-3-11(18)17(16-10)9-4-5-23(20,21)7-9/h6,9H,2-5,7H2,1H3,(H,14,15,19)

InChI Key

VEKYQNXOESOUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps, including the formation of the dioxidotetrahydrothiophen ring and the thiazolylidene group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each functional group. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under specific conditions.

    Reduction: The thiazolylidene group can be reduced to form different derivatives.

    Substitution: The carboxamide group can participate in substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidotetrahydrothiophen ring and thiazolylidene group may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / Class Key Structural Features Molecular Weight (g/mol) Solubility Trends Synthesis Method
Target Compound Tetrahydrothiophene sulfone + tetrahydropyridazine + thiazole-enamine + carboxamide ~452.5* Polar aprotic solvents (DMF, DMSO) Multi-step heterocyclization
Tetrahydrothienothiazolopyrimidines Fused thiophene sulfone + thiazole + pyrimidine ~350–400 Moderate in ethanol/water S,N-tandem heterocyclization
Diethyl 8-cyano-7-(4-nitrophenyl)-... Tetrahydroimidazo[1,2-a]pyridine + nitrophenyl + ester groups ~554.5 Low in water; soluble in acetone One-pot two-step reaction
Hydrazinecarbothioamide-indole derivatives Indole + hydrazinecarbothioamide + chlorobenzyl ~375.8 DMSO/ethanol Condensation reaction

*Calculated based on formula.

Functional Group Analysis

  • Sulfone vs. Ester Groups: The target compound’s sulfone group (tetrahydrothiophene 1,1-dioxide) enhances polarity compared to ester-containing analogs like diethyl 8-cyano-7-(4-nitrophenyl)-... , which exhibit lower aqueous solubility.
  • Thiazole-enamine vs.
  • Carboxamide vs. Thiosemicarbazide : The carboxamide linker in the target compound may improve metabolic stability relative to thiosemicarbazides, which are prone to hydrolysis .

Physicochemical Properties

  • Solubility: The sulfone and carboxamide groups in the target compound suggest higher solubility in polar aprotic solvents compared to non-polar analogs .
  • Thermal Stability : Melting points for analogs range widely (e.g., 215–245°C for imidazopyridines ), but data for the target compound are unavailable.

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